3,4,8-Trimethylnaphthalene-1,2-dione
Description
3,4,8-Trimethylnaphthalene-1,2-dione is a naphthoquinone derivative featuring a 1,2-dione (ortho-quinone) core with methyl substituents at positions 3, 4, and 6. The quinone structure confers redox activity, while methyl groups influence steric and electronic properties, modulating reactivity and biological interactions. Though direct synthesis data for this compound are absent in the provided evidence, analogous naphthoquinone syntheses (e.g., Diels-Alder reactions followed by oxidation) are suggested in related studies .
Properties
CAS No. |
135467-67-3 |
|---|---|
Molecular Formula |
C13H12O2 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
3,4,8-trimethylnaphthalene-1,2-dione |
InChI |
InChI=1S/C13H12O2/c1-7-5-4-6-10-8(2)9(3)12(14)13(15)11(7)10/h4-6H,1-3H3 |
InChI Key |
GBCQXPRZEBKDBI-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=C(C(=O)C2=O)C)C |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(C(=O)C2=O)C)C |
Synonyms |
1,2-Naphthalenedione, 3,4,8-trimethyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Comparison with 4,6,7-Trimethylnaphthalene-1,2-dione
Structural Differences :
- Synthesis: 4,6,7-Trimethylnaphthalene-1,2-dione is synthesized via Diels-Alder reaction of a benzoquinone intermediate, yielding 38% after purification .
Functional Implications :
- Reactivity : Positional differences may affect redox behavior or nucleophilic attack sites.
- Biological Activity : While direct data for 3,4,8-trimethylnaphthalene-1,2-dione are lacking, studies on 1,2-dione derivatives suggest substituent orientation critically impacts receptor binding (e.g., TP receptor antagonism) .
Table 1: Key Properties of Trimethylnaphthalene-1,2-dione Isomers
Comparison with Dihydro/Tetrahydro Naphthalene Derivatives
Structural Differences :
Functional Implications :
- Physical Properties : Dihydro derivatives exhibit lower boiling points (e.g., 135–138°C at 13 Torr for 1,4,6-trimethyl-dihydronaphthalene ) compared to polar diones.
- Applications: TDN is used in enology for wine aroma, highlighting divergent industrial roles versus bioactive quinones .
Table 2: Physical Properties of Related Naphthalene Derivatives
Bioisosteric Analogues: 1,2-Dione vs. 1,3-Dione Derivatives
Key Findings from TP Receptor Studies :
Implications for this compound :
- The 1,2-dione moiety may enhance bioactivity compared to 1,3-dione isomers, but methyl positioning could modulate efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
